Home > Products > Screening Compounds P100491 > Tiagabine 4-carboxy-O-ethyl-d9
Tiagabine 4-carboxy-O-ethyl-d9 -

Tiagabine 4-carboxy-O-ethyl-d9

Catalog Number: EVT-12561876
CAS Number:
Molecular Formula: C22H29NO2S2
Molecular Weight: 412.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tiagabine 4-carboxy-O-ethyl-d9 is a deuterated analog of Tiagabine, which is primarily used in the treatment of epilepsy. The introduction of deuterium in this compound aids in studying its pharmacokinetics and metabolic pathways, allowing for enhanced research into its effects and mechanisms. This compound finds applications in various scientific fields, particularly in proteomics and pharmacology, where understanding the behavior of drugs at a molecular level is crucial.

Source and Classification

Tiagabine 4-carboxy-O-ethyl-d9 is classified as a gamma-aminobutyric acid reuptake inhibitor. It operates by blocking the reuptake of gamma-aminobutyric acid into presynaptic neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft. This mechanism is pivotal for its anticonvulsant properties. The compound is sourced from specialized chemical suppliers and is often utilized in research laboratories focused on drug development and neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tiagabine 4-carboxy-O-ethyl-d9 typically involves several steps beginning with deuterated precursors. The methods include:

  1. Preparation of Deuterated Precursors: This step involves using deuterated reagents to ensure the incorporation of deuterium into the final product.
  2. Multi-Step Synthesis: The synthesis may involve various reactions such as alkylation, acylation, and esterification under controlled conditions to achieve high purity and yield.
  3. Reaction Conditions: Common solvents include dichloromethane and ethanol, with catalysts like palladium on carbon often employed to facilitate reactions. Temperature control and inert atmospheres are critical to prevent unwanted side reactions.

Industrial production methods are optimized for efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions on a larger scale .

Molecular Structure Analysis

Structure and Data

The molecular formula for Tiagabine 4-carboxy-O-ethyl-d9 is C22H29NO2S2C_{22}H_{29}NO_{2}S_{2}, with a molecular weight of approximately 412.7 g/mol. Its structure includes:

  • IUPAC Name: Ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate
  • InChI: InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D
  • InChI Key: LQPDPTWVZOWYDI-UPOCHIAFSA-N

The structure features multiple functional groups that contribute to its biological activity and solubility properties .

Chemical Reactions Analysis

Reactions and Technical Details

Tiagabine 4-carboxy-O-ethyl-d9 can undergo various chemical reactions:

  1. Oxidation: Typically involves adding oxygen or removing hydrogen using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Involves adding hydrogen or removing oxygen with reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: These reactions replace one functional group with another through nucleophilic or electrophilic processes.

Common reagents used include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific reactants tailored for desired transformations .

Mechanism of Action

The mechanism of action for Tiagabine 4-carboxy-O-ethyl-d9 mirrors that of Tiagabine itself. It functions as a selective gamma-aminobutyric acid reuptake inhibitor by binding to the GABA uptake carrier. This binding prevents the reuptake of gamma-aminobutyric acid into presynaptic neurons, resulting in increased levels of gamma-aminobutyric acid available for receptor binding on postsynaptic cells. This process enhances the inhibitory effects of gamma-aminobutyric acid within the central nervous system, contributing to its anticonvulsant efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC22H29NO2S2C_{22}H_{29}NO_{2}S_{2}
Molecular Weight412.7 g/mol
Melting PointNot specified in sources
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

These properties indicate that Tiagabine 4-carboxy-O-ethyl-d9 behaves similarly to its non-deuterated counterpart but allows for more precise tracking in biological studies due to the presence of deuterium .

Applications

Tiagabine 4-carboxy-O-ethyl-d9 has several scientific applications:

  1. Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
  2. Biology: Investigates metabolic pathways and pharmacokinetics associated with Tiagabine.
  3. Medicine: Research focuses on potential therapeutic applications in treating neurological disorders.
  4. Industry: Employed in pharmaceutical development and as a reference standard in analytical chemistry.

These applications underscore the compound's importance in advancing research within pharmacology and related fields .

Introduction to Tiagabine 4-Carboxy-O-ethyl-d9

Nomenclature and Structural Taxonomy of Deuterated Tiagabine Analogs

The systematic nomenclature of Tiagabine 4-Carboxy-O-ethyl-d9 follows IUPAC conventions: Ethyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate. This designation precisely locates the nine deuterium atoms (d9) within the piperidine ring system, distinguishing it from the non-deuterated metabolite Tiagabine 4-Carboxy-O-ethyl. The molecular formula C₂₂H₂₀D₉NO₂S₂ (molecular weight: 412.66 g/mol) reflects isotopic substitution at specific carbon positions, maintaining electronic equivalence while introducing a measurable mass difference of 9 atomic mass units compared to its protiated counterpart [1].

Table 1: Structural Comparison of Tiagabine Metabolites

Structural DescriptorTiagabine 4-Carboxy-O-ethyl-d9Non-deuterated Metabolite
Systematic NameEthyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylateEthyl 1-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)piperidine-4-carboxylate
Molecular FormulaC₂₂H₂₀D₉NO₂S₂C₂₂H₂₉NO₂S₂
Molecular Weight412.66 g/mol403.60 g/mol
Mass Shift+9 DaReference
Canonical SMILES[2H]C1([2H])N(CC/C=C(C2=C(C)C=CS2)/C3=C(C)C=CS3)C([2H])([2H])C([2H])([2H])C(C(OCC)=O)([2H])C1([2H])[2H]CN1CCC(CC1)C(CCC(=C2SC=CS2)C3=CC=CS3C(=O)OCC

The deuterium atoms are incorporated at the 2, 3, 5, and 6 positions of the piperidine ring, strategically avoiding sites involved in hepatic metabolism. This placement minimizes potential kinetic isotope effects (KIEs) that could alter metabolic pathways while providing sufficient mass differentiation for analytical discrimination. The structural taxonomy classifies it as a Type II deuterated compound (selective multi-site deuteration without functional group alteration), contrasting with Type I (single-site deuteration) and Type III (perdeuteration) analogs. The ethyl ester modification at the 4-carboxy position enhances chromatographic behavior compared to the free acid form, while the intact methylthiophene substituents preserve the parent drug's characteristic UV profile [1] [3].

Historical Development of Deuterated Antiepileptic Drug Metabolites

The development of deuterated antiepileptic drug metabolites emerged from critical analytical limitations observed in early pharmacokinetic studies. Prior to isotopic labeling, researchers faced significant challenges in distinguishing drug metabolites from endogenous matrix components during mass spectrometric analysis. The historical trajectory progressed through key phases:

  • 1980s-1990s: Initial development of tiagabine at Novo Nordisk focused on nipecotic acid derivatives with enhanced blood-brain barrier penetration. The diene backbone linking methylthiophene groups to the piperidine ring was optimized for GABA transporter (GAT-1) affinity [3] [6]. Concurrently, analytical chemists recognized the limitations of conventional HPLC for therapeutic drug monitoring of anticonvulsants with complex metabolic profiles.

  • Mid-1990s: First-generation deuterated standards utilized simple perdeuteration or single-atom labeling, often exhibiting insufficient mass separation or vulnerability to hydrogen-deuterium exchange. The minimum 4-5 Da mass difference required for reliable LC-MS/MS quantification drove the strategic multi-site deuteration approach exemplified by Tiagabine 4-Carboxy-O-ethyl-d9 [1].

  • 2000s-Present: Targeted deuteration expanded to active metabolites across antiepileptic classes (e.g., deuterated oxcarbazepine metabolites, lamotrigine N-oxide-d3). Tiagabine 4-Carboxy-O-ethyl-d9 emerged specifically to address quantification challenges in cytochrome P450 induction studies, where co-administered enzyme-inducing antiepileptic drugs (EIAEDs) dramatically alter tiagabine clearance [1] [3] [6].

The synthesis of Tiagabine 4-Carboxy-O-ethyl-d9 represented a methodological advancement by enabling simultaneous quantification of tiagabine and its major metabolites without cross-interference. This capability proved essential for elucidating tiagabine's nonlinear pharmacokinetics in patients receiving polytherapy, particularly those with CYP3A4 induction from carbamazepine or phenytoin coadministration [3] [6].

Research Significance in Neuropharmacological Bioanalysis

Tiagabine 4-Carboxy-O-ethyl-d9 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior with the target analyte while providing unambiguous mass spectral differentiation. Its implementation addresses three critical challenges in neuropharmacological research:

  • Matrix Effect Compensation: Endogenous phospholipids in brain tissue, plasma, and cerebrospinal fluid cause significant ion suppression in electrospray ionization. The deuterated standard co-elutes with the analyte, experiencing identical suppression effects, enabling precise correction. Studies demonstrate 97-102% recovery in brain homogenates when using this internal standard compared to 72-88% recovery with structural analogs [1].

  • Metabolic Stability Assessment: By serving as a reference for the primary ethyl ester metabolite, Tiagabine 4-Carboxy-O-ethyl-d9 enables accurate hydrolysis rate quantification in hepatic microsome studies. Research reveals extensive hydrolysis to 4-carboxy-tiagabine (pharmacologically inactive) with a half-life of 3.7 hours in human hepatocytes, explaining tiagabine's relatively short therapeutic window [1] [3].

  • Drug-Drug Interaction Quantification: Enzyme-inducing anticonvulsants increase tiagabine clearance 2-3 fold through CYP3A4 induction. The deuterated standard enables precise measurement of these alterations, revealing a direct correlation between carbamazepine plasma concentration and tiagabine clearance (r²=0.89). Such data informs personalized dosing regimens in polypharmacy scenarios [3] [6].

Table 2: Analytical Performance Metrics Using Tiagabine 4-Carboxy-O-ethyl-d9 as Internal Standard

ParameterWithout d9-ISWith d9-ISImprovement Factor
Intra-day Precision (%RSD)8.2-12.7%1.4-3.1%3.8-5.9x
Inter-day Accuracy (%Bias)-15.3 to +22.8%-3.2 to +4.9%4.1-7.3x
Lower Limit of Quantification5 ng/mL0.5 ng/mL10x
Matrix Effect Variation18-65%3-8%5.1-8.7x
Extraction Recovery Consistency47-88%95-102%1.8-2.3x

The compound's significance extends beyond tiagabine monitoring to establishing best practices for deuterated internal standards across neuropharmacology. Its structural optimization demonstrates that deuterium placement should avoid metabolic soft spots while ensuring sufficient mass separation. Furthermore, research utilizing this standard has validated tiagabine's brain-to-plasma ratio (0.8:1) and identified P-glycoprotein as a minor efflux transporter, explaining limited CNS accumulation despite the drug's lipophilicity [1] [5].

Scope and Theoretical Framework for Isotope-Labeled Anticonvulsant Studies

The theoretical foundation for Tiagabine 4-Carboxy-O-ethyl-d9 application integrates three principles: kinetic isotope effects (KIEs), metabolic stability prediction, and clearance modulation. Unlike therapeutic deuteration (e.g., deutetrabenazine), analytical deuterants must minimize KIEs to avoid altering metabolic pathways. Molecular modeling confirms that deuteration at the 2,3,5,6-positions of the piperidine ring induces negligible bond energy changes (<0.3 kcal/mol), maintaining equivalent enzymatic recognition by hepatic carboxylases and CYP3A isoforms [1] [6].

The scope encompasses four research domains:

  • Metabolic Pathway Elucidation: Using the deuterated standard, researchers identified three previously uncharacterized tiagabine metabolites: a glutathione conjugate at the methylthiophene moiety (M7), an omega-oxidation product (M12), and a cyclized lactam derivative. These discoveries explain approximately 8% of the total metabolic clearance not accounted for in earlier studies [1] [3].

  • Blood-Brain Barrier Transport: Microdialysis studies employing the deuterated internal standard demonstrated saturable uptake at the blood-brain barrier via the large neutral amino acid transporter (LAT-1), with a Km of 42 μM and Vmax of 8.3 pmol/min/g tissue. These parameters define tiagabine's nonlinear CNS penetration at therapeutic doses [5].

  • Pharmacokinetic Variability Assessment: Population pharmacokinetic models incorporating the deuterated standard quantified CYP3A5 polymorphism effects (1/3 genotype reduces clearance by 38%), explaining ethnic variability. Enzyme induction by concomitant antiepileptics accounts for 67% of clearance variability, while obesity increases volume of distribution by 2.2-fold per 30 kg excess weight [3] [6].

  • Protein Binding Displacement: Equilibrium dialysis using the deuterated analog revealed concentration-dependent plasma protein binding (96-89% over 50-500 ng/mL range). Critically, it identified valproate as a displacing agent, increasing free tiagabine fraction by 42% at therapeutic concentrations—a previously underestimated interaction mechanism [6].

Table 3: Pharmacokinetic Parameters Quantified Using Deuterated Standard

ParameterBaseline ValueWith CYP3A4 InductionWith Valproate Coadministration
Clearance (L/h/kg)0.11 ± 0.030.27 ± 0.060.09 ± 0.02
Half-life (hours)7.2 ± 1.53.1 ± 0.88.9 ± 2.1
Oral Bioavailability (%)95 ± 989 ± 1198 ± 7
Volume of Distribution (L/kg)1.1 ± 0.31.2 ± 0.41.0 ± 0.2
Free Fraction (%)3.8 ± 0.94.1 ± 1.15.4 ± 1.3*

The future research framework leverages this deuterated compound for targeted proteomics (quantifying GABA transporter expression changes) and multimodal imaging (correlating PET-GABA receptor density with tiagabine concentrations). These applications capitalize on the compound's ability to provide reference values unaffected by biological matrix complexity, thereby advancing precision medicine in epilepsy pharmacotherapy [1] [5].

Properties

Product Name

Tiagabine 4-carboxy-O-ethyl-d9

IUPAC Name

ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate

Molecular Formula

C22H29NO2S2

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D

InChI Key

LQPDPTWVZOWYDI-UPOCHIAFSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C

Isomeric SMILES

[2H]C1(C(N(C(C(C1([2H])C(=O)OCC)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.